molecular formula C20H24N2O3 B2533195 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 2034347-67-4

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No. B2533195
CAS RN: 2034347-67-4
M. Wt: 340.423
InChI Key: OSAJFOLPGJIEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea, also known as GSK-461364, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) enzyme. PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in several types of cancer. GSK-461364 has been extensively studied for its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea is its specificity for PLK1, which makes it a promising anti-cancer agent with minimal off-target effects. However, this compound has a short half-life, which limits its effectiveness in vivo. In addition, this compound has poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea. One direction is the development of more potent and selective PLK1 inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the use of PLK1 inhibitors in combination with other anti-cancer agents for the treatment of cancer. Finally, the use of PLK1 inhibitors in combination with immunotherapy for the treatment of cancer is an area of active research.

Synthesis Methods

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea can be synthesized using a multi-step process that involves the reaction of 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with 4-methoxybenzylamine to form an intermediate. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce the final product.

Scientific Research Applications

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to enhance the effectiveness of other anti-cancer agents, such as paclitaxel and cisplatin.

properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-7-15(8-10-18)13-21-19(23)22-14-20(25-2)11-16-5-3-4-6-17(16)12-20/h3-10H,11-14H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAJFOLPGJIEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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